molecular formula C11H18ClNOS B1421885 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride CAS No. 1258650-79-1

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride

Cat. No.: B1421885
CAS No.: 1258650-79-1
M. Wt: 247.79 g/mol
InChI Key: VZYZYXIWRIALLO-UHFFFAOYSA-N
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Description

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is a phenylalkylamine derivative characterized by a phenyl ring substituted with a (2-methoxyethyl)sulfanyl group at the para position. The ethanamine backbone is linked to this substituted phenyl ring, forming a secondary amine. The (2-methoxyethyl)sulfanyl substituent introduces a sulfur atom connected to a methoxy-terminated ethyl chain, distinguishing it from simpler thioether or alkoxy derivatives. This structural motif likely influences its physicochemical properties, receptor interactions, and metabolic stability compared to related compounds.

Properties

IUPAC Name

1-[4-(2-methoxyethylsulfanyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2;/h3-6,9H,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYZYXIWRIALLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride typically involves several steps:

Chemical Reactions Analysis

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The methoxyethyl sulfanyl group can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Phenylalkylamines

Compound Name Substituent on Phenyl Ring Key Structural Features Reference
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine HCl (2-Methoxyethyl)sulfanyl Thioether with methoxyethyl chain Target Compound
2C-T (2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine HCl) Methylthio Simple thioether group
1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine HCl Trifluoromethylsulfanyl Electron-withdrawing CF₃ group
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl Methylthio (via phenoxy linkage) Thioether-ether hybrid
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine HCl Difluoromethylsulfanyl Fluorinated thioether
2-(4-(Methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine HCl (25T-NBOMe) Methylthio + methoxybenzyl Dual substitution (thioether and benzyl)

Physicochemical and Pharmacological Implications

Electronic and Steric Effects

  • Thioether vs. In contrast, trifluoromethylsulfanyl analogs (e.g., ) exhibit increased electronegativity and metabolic resistance due to the CF₃ group.
  • Chain Length and Flexibility : The methoxyethyl chain introduces steric bulk and conformational flexibility, which may alter receptor binding compared to rigid substituents like trifluoromethylsulfanyl.

Pharmacological Activity

  • Receptor Binding: Compounds like 2C-T and 25T-NBOMe are known for serotonin receptor (5-HT₂) activity, where substituent size and polarity modulate selectivity . The target compound’s extended chain may reduce blood-brain barrier penetration compared to methylthio analogs but enhance interactions with polar receptor residues.
  • Metabolic Stability : The methoxyethyl chain could increase susceptibility to oxidative metabolism compared to fluorinated thioethers (e.g., ), which resist enzymatic degradation.

Biological Activity

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride, also known by its IUPAC name, is a synthetic compound with the molecular formula C11H17NOS·HCl. This compound has garnered interest in the scientific community due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methoxyethyl sulfanyl group and an ethanamine moiety. Its structural representation can be summarized as follows:

  • Molecular Formula : C11H17NOS·HCl
  • Molecular Weight : 247.79 g/mol
  • SMILES Notation : CC(C1=CC=C(C=C1)SCCOC)N.Cl

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The main steps include:

  • Introduction of the Methoxyethyl Sulfanyl Group : The sulfanyl group is introduced to the phenyl ring.
  • Attachment of the Ethanamine Moiety : The ethanamine group is subsequently attached.
  • Purification : The product is purified through crystallization or chromatography.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo.
  • Antiviral Properties : Compounds with thiadiazole moieties have been noted for their antiviral activities against RNA viruses, suggesting potential applications in treating viral infections .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study on sulfonylurea derivatives showed that they inhibited the growth of various tumor cell lines, indicating that similar compounds could potentially exhibit antitumor properties .
  • Antiviral Activity : Research on spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives indicated good binding affinity to SARS-CoV-2's main protease, suggesting that structural analogs may also possess antiviral capabilities .
  • In Silico Studies : Computational studies have predicted favorable pharmacokinetic properties for derivatives similar to this compound, including adherence to Lipinski’s rule of five, which is crucial for drug development .

Comparative Analysis

The biological activity of this compound can be compared with other compounds possessing similar functional groups:

Compound NameBiological ActivityReference
DW2143Antitumor
Thiadiazole DerivativesAntiviral
NirmatrelvirAntiviral

Q & A

Q. What are the established synthetic routes for 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride, and what key reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Preparation of the intermediate 4-[(2-methoxyethyl)sulfanyl]benzaldehyde via nucleophilic substitution of 4-fluorobenzaldehyde with 2-methoxyethanethiol under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
  • Step 2 : Condensation with nitroethane in a Henry reaction to form the β-nitro alcohol intermediate, followed by reduction (e.g., LiAlH₄ in THF) to yield the primary amine .
  • Step 3 : Salt formation with HCl in anhydrous ethanol to produce the hydrochloride .
    Critical factors include strict anhydrous conditions during reduction and purification via recrystallization (e.g., ethanol/ether) to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxyethyl sulfanyl protons (δ 3.4–3.6 ppm for OCH₂CH₂S) and aromatic protons (δ 7.2–7.5 ppm for substituted phenyl) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) gradients confirm purity and molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆ClNOS⁺) .
  • Elemental Analysis : Validates stoichiometry of the hydrochloride salt (e.g., C, H, N, S, Cl % within ±0.3% of theoretical) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against serotonin (5-HT₂A) or trace amine-associated receptors (TAARs) using radioligands (e.g., [³H]-LSD for 5-HT₂A) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .
  • Metabolic Stability : Use liver microsomes (human/rat) to estimate half-life (t₁/₂) and intrinsic clearance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the methoxyethyl sulfanyl substituent?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the sulfanyl group with selenourea (e.g., -Se- analogs) or ethers (-O-) to evaluate electronic/steric effects on receptor affinity .
  • Chain Length Variation : Synthesize analogs with ethoxyethyl or propoxyethyl sulfanyl groups to assess optimal alkyl chain length .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positioning with binding energy in receptor homology models .

Q. What strategies resolve contradictions in potency data across different functional assays?

  • Methodological Answer :
  • Biased Agonism Analysis : Compare signaling pathways (e.g., G protein vs. β-arrestin recruitment) using BRET or TR-FRET assays to identify pathway-specific effects .
  • Metabolite Screening : Use LC-MS to detect unstable intermediates (e.g., N-oxides) that may confound activity in longer assays .
  • Orthogonal Validation : Repeat assays in primary cell lines (e.g., cortical neurons for 5-HT₂A) to exclude overexpression artifacts .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast blood-brain barrier permeability (e.g., CNS MPO score) and CYP450 inhibition risks .
  • Free Energy Perturbation (FEP) : Simulate ligand-receptor binding thermodynamics to prioritize substituents with improved ΔG .
  • Solubility Enhancement : Apply COSMO-RS to predict salt or prodrug formulations (e.g., phosphate esters) for aqueous solubility improvement .

Q. What crystallographic methods are suitable for resolving its solid-state structure, and how do polymorphs impact stability?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SXRD) : Grow crystals via vapor diffusion (e.g., ether into DCM solution) and refine using SHELXL .
  • Powder XRD (PXRD) : Compare experimental patterns with Mercury-calculated simulations to identify polymorphs .
  • Stability Testing : Store polymorphs under ICH conditions (25°C/60% RH) and monitor degradation via HPLC to correlate lattice energy with shelf life .

Data Analysis and Troubleshooting

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer :
  • Ensemble Docking : Account for receptor flexibility by docking into multiple conformations (e.g., from MD simulations) .
  • Water Network Analysis : Use 3D-RISM to identify displaced water molecules in the binding pocket that affect affinity .
  • Protonation State Check : Calculate pKa (e.g., MarvinSketch) to ensure the amine group is modeled in its dominant ionization state at assay pH .

Q. What experimental controls are critical when assessing off-target effects in vivo?

  • Methodological Answer :
  • Knockout Models : Use 5-HT₂A or TAAR1 KO mice to confirm target specificity .
  • Radiotracer Co-administration : Pair with [¹¹C]-WAY-100635 in PET imaging to monitor receptor occupancy .
  • Metabolomic Profiling : Apply untargeted LC-MS to detect off-target metabolites in plasma/brain homogenates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
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1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride

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